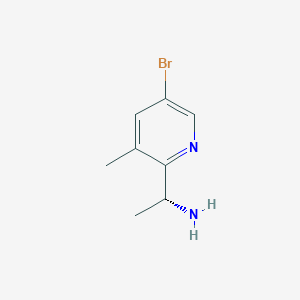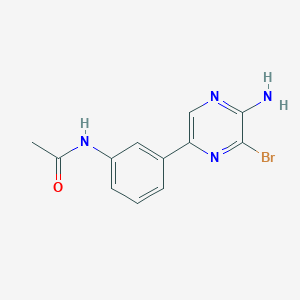
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is a chemical compound with the molecular formula C12H11BrN4O It is characterized by the presence of an amino group, a bromopyrazine ring, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide typically involves the reaction of 5-amino-6-bromopyrazine-2-carboxylic acid with 3-aminophenylacetamide under specific reaction conditions. The process may include steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate.
Coupling reaction: The acyl chloride intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and bromopyrazine groups are key functional moieties that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(5-Amino-6-chloropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-fluoropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-iodopyrazin-2-YL)phenyl)acetamide
Uniqueness
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.
Propiedades
Fórmula molecular |
C12H11BrN4O |
|---|---|
Peso molecular |
307.15 g/mol |
Nombre IUPAC |
N-[3-(5-amino-6-bromopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7(18)16-9-4-2-3-8(5-9)10-6-15-12(14)11(13)17-10/h2-6H,1H3,(H2,14,15)(H,16,18) |
Clave InChI |
MPDUPIPBPMMRJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


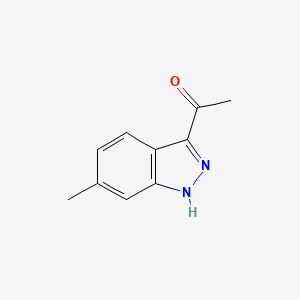
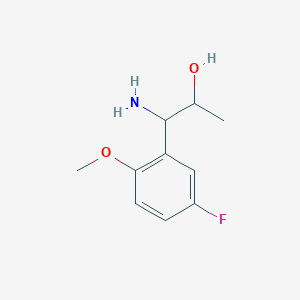
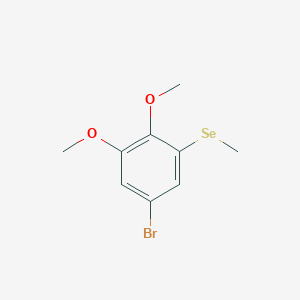

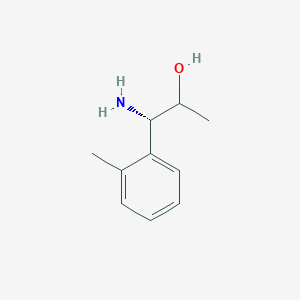
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)

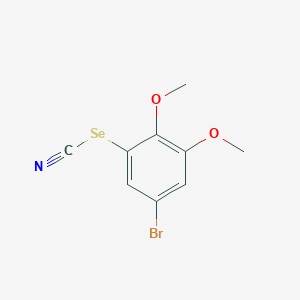
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)


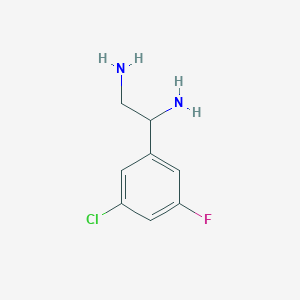
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
